Rifazine Exhibits Considerably Higher In Vitro Potency Against Staphylococcus aureus than Rifamycin SV
Rifazine has considerably higher potency against Staphylococcus aureus compared to rifamycin SV, as evidenced by its rigidified benzannulated structure which enhances antibacterial activity [1].
| Evidence Dimension | Potency against Staphylococcus aureus |
|---|---|
| Target Compound Data | Considerably higher potency (qualitative) |
| Comparator Or Baseline | Rifamycin SV |
| Quantified Difference | Qualitative improvement noted in peer-reviewed literature [1] |
| Conditions | In vitro antibacterial activity assay |
Why This Matters
This difference demonstrates that Rifazine is not simply a rifamycin variant but offers a distinct activity profile that can be crucial for experiments targeting S. aureus.
- [1] Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules. EcoSal Plus. 2020 Apr 27;9(1):10.1128/ecosalplus.ESP-0017-2019. doi: 10.1128/ecosalplus.esp-0017-2019. View Source
